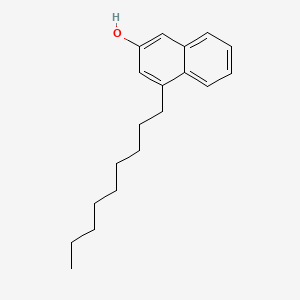

2-Naphthalenol, nonyl-

Description

Academic Significance and Research Trajectories of Alkylated Naphthalenols

The academic significance of alkylated naphthalenols stems from their position within the broader class of alkylated aromatic compounds. Alkylated naphthalenes, for instance, are recognized as high-performance synthetic base oils used in demanding applications like automotive and industrial lubricants. jdlubricant.comwikipedia.orghhpetrochem.com Their utility is derived from properties such as excellent thermal and oxidative stability, hydrolytic stability, and the ability to solvate polar additives more effectively than mineral oils. wikipedia.orgexxonmobilchemical.com

Research trajectories in this field often follow a path from fundamental synthesis to applied performance. Initial studies focus on the synthesis of substituted naphthols and the development of efficient, regioselective methods to create specific isomers. researchgate.netresearchgate.net Subsequent research investigates the physicochemical properties imparted by the alkyl substituents. For example, increasing the viscosity of alkylated naphthalenes is correlated with an increase in viscosity index, flash point, and a significant decrease in volatility, which are critical parameters for high-temperature applications. issuu.com The research trajectory for compounds like 2-Naphthalenol, nonyl- builds upon this foundation, exploring how the combination of a hydroxyl (-OH) group and a long alkyl chain on the naphthalene (B1677914) core creates multifunctional molecules. The hydroxyl group introduces potential reactivity and hydrogen bonding capabilities, while the nonyl chain imparts solubility in nonpolar media. ontosight.ai This dual character makes them subjects of interest for creating specialized chemical intermediates, where both hydrophilic and hydrophobic properties can be tuned. researchgate.netsolubilityofthings.com

Conceptual Frameworks for Investigating Aryl-Alkyl Substituent Effects

The properties and reactivity of 2-Naphthalenol, nonyl- are governed by the electronic and steric effects of its substituents on the naphthalene ring system. The conceptual frameworks used to investigate these aryl-alkyl substituent effects are fundamental to modern organic chemistry.

The nonyl group, as an alkyl substituent, primarily exerts its influence through the inductive effect . It is an electron-donating group, meaning it pushes electron density into the aromatic ring. libretexts.org This increased electron density activates the ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted naphthalene. This effect helps stabilize the carbocation intermediates formed during such reactions, thereby lowering the activation energy. libretexts.org

The hydroxyl group (-OH) of the naphthalenol moiety has a more complex influence, exhibiting both an electron-withdrawing inductive effect (due to oxygen's high electronegativity) and a powerful electron-donating resonance effect (due to the lone pairs on the oxygen atom). libretexts.org The resonance effect, which delocalizes electron density into the aromatic ring, is typically dominant for hydroxyl groups, making it a strong activating group and an ortho, para-director in electrophilic substitutions. In the case of 2-naphthol (B1666908), this directs reactions preferentially to the 1- and 3-positions. wikipedia.org

Theoretical and computational studies provide a quantitative framework for understanding these interactions. The Hammett equation and its variations, for example, use substituent constants (σ) to correlate reaction rates and equilibrium constants for series of substituted aromatic compounds. acs.orgnih.gov These models formalize the electron-donating or electron-withdrawing ability of substituents, allowing for the prediction of reactivity. acs.orgnih.gov Modern computational chemistry allows for the direct modeling of substituent effects on molecular properties, such as the electrostatic potential (ESP) above the aromatic ring, providing a visual and quantitative understanding of how substituents modulate the electron distribution without necessarily altering the core π-system itself. acs.org

| Effect | Description | Influence of the Nonyl Group | Influence of the Hydroxyl Group |

|---|---|---|---|

| Inductive Effect | The withdrawal or donation of electrons through a sigma (σ) bond due to differences in electronegativity. libretexts.org | Electron-donating (+I), activating the ring. | Electron-withdrawing (-I) due to oxygen's electronegativity. |

| Resonance Effect (Mesomeric Effect) | The delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org | Negligible (Hyperconjugation is a minor factor). | Strongly electron-donating (+M), activating the ring. |

| Overall Electronic Effect | The combined influence of inductive and resonance effects on the aromatic ring's electron density and reactivity. | Net activating group. | Net strongly activating group (resonance outweighs induction). |

Historical Context of Naphthol Chemistry Research

The study of 2-Naphthalenol, nonyl- is built upon a long history of research into its parent compounds, 1-naphthol (B170400) and 2-naphthol. These isomers, derived from naphthalene, were central to the burgeoning synthetic dye industry in the late 19th and early 20th centuries. britannica.comresearchgate.net 2-Naphthol (or β-naphthol) in particular was regarded as a critically important chemical intermediate derived from naphthalene. britannica.com

Historically, the production of 2-naphthol involved the sulfonation of naphthalene followed by fusion with caustic soda, a process developed to meet industrial demand. wikipedia.org The reactivity of the naphthol ring, especially the hydroxyl group and the adjacent carbon positions, made it a versatile precursor for a vast array of azo dyes and pigments. britannica.comresearchgate.net Research from this era focused heavily on the synthesis of these colorants and documenting their properties. researchgate.net

Beyond dyes, the academic and industrial exploration of naphthols expanded into their use as intermediates for pharmaceuticals, fragrances, and antioxidants. solubilityofthings.combritannica.com The fundamental reactions of 2-naphthol, such as the Bucherer reaction for synthesizing 2-aminonaphthalene and oxidative coupling to form BINOL, became cornerstone reactions in organic synthesis. wikipedia.org This extensive body of knowledge on the reactivity and synthesis of the basic naphthol structure provided the essential foundation for later research into more complex derivatives like alkylated naphthalenols. The trajectory moved from using naphthols as simple building blocks to strategically modifying them with functional groups, such as alkyl chains, to create molecules with highly specific properties for advanced applications. researchgate.netnih.gov

| Property | 2-Naphthalenol (Parent Compound) nist.gov | 2-Naphthalenol, nonyl- (Alkylated Derivative) uni.lu |

|---|---|---|

| Molecular Formula | C₁₀H₈O | C₁₉H₂₆O |

| Molecular Weight | 144.17 g/mol | 270.42 g/mol (Calculated) |

| Appearance | Colorless crystalline solid wikipedia.org | Data not available |

| Melting Point | 121 to 123 °C wikipedia.org | Altered from parent compound ontosight.ai |

| Boiling Point | 285 °C wikipedia.org | Altered from parent compound ontosight.ai |

| XlogP (Lipophilicity) | 2.7 | 7.4 (Predicted) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

31215-06-2 |

|---|---|

Molecular Formula |

C19H26O |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

4-nonylnaphthalen-2-ol |

InChI |

InChI=1S/C19H26O/c1-2-3-4-5-6-7-8-11-16-14-18(20)15-17-12-9-10-13-19(16)17/h9-10,12-15,20H,2-8,11H2,1H3 |

InChI Key |

KHISELCSURTBSM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1=CC(=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity Studies of 2 Naphthalenol, Nonyl

Investigation of Reaction Pathways

The reactivity of 2-Naphthalenol, nonyl- is governed by the nucleophilic character of the oxygen atom and the aromatic ring, as well as the potential for electrophilic attack on the naphthalene (B1677914) core.

Nucleophilic Attack Modalities

The 2-Naphthalenol, nonyl- molecule possesses two primary nucleophilic sites: the hydroxyl group and the electron-rich naphthalene ring system. chemicalbook.com Deprotonation of the hydroxyl group by a base significantly enhances the nucleophilicity of the resulting naphthoxide ion. This anion can readily participate in SN2 reactions, such as the Williamson ether synthesis, to form ether derivatives.

The aromatic ring itself can act as a nucleophile in reactions with strong electrophiles. The presence of the activating hydroxyl group directs this reactivity, making the ring susceptible to electrophilic aromatic substitution. chemicalbook.com

Rearrangement Processes

The 2-naphthol (B1666908) scaffold is known to undergo several types of rearrangement reactions under specific conditions. For instance, the Newman–Kwart rearrangement can be utilized to convert 2-naphthols to 2-naphthalenethiols. wikipedia.org Additionally, computational studies on the reaction of 2-naphthol with N-methyl-N-phenyl-hydrazine have evaluated pathways involving benzidine-like rearrangements. nih.gov While these rearrangements are established for the general class of 2-naphthol derivatives, specific studies detailing rearrangement processes for 2-Naphthalenol, nonyl- have not been reported. The steric bulk of the nonyl group could potentially influence the kinetics and feasibility of such intramolecular transformations. gla.ac.uk

Electrophilic Substitution Regioselectivity (e.g., 1-Position)

Electrophilic aromatic substitution on 2-naphthol characteristically occurs at the C1 position (ortho to the hydroxyl group). wikipedia.orgstackexchange.com This high regioselectivity is attributed to the powerful electron-donating effect of the hydroxyl group, which stabilizes the arenium ion intermediate formed during attack at this position. stackexchange.comresearchgate.net The resonance stabilization is most effective when the electrophile adds to the C1 position, as this allows for a resonance structure where the positive charge is delocalized onto the oxygen atom.

For 2-Naphthalenol, nonyl-, this pronounced directing effect of the hydroxyl group is expected to dominate. Reactions such as nitrosylation, bromination, and alkylation are all anticipated to proceed with high selectivity for the 1-position. wikipedia.org Attack at the C3 position is disfavored as the resulting intermediate cannot be as effectively stabilized by the hydroxyl group. researchgate.net

Role of Tautomerism in Reactivity

Like other naphthols, 2-Naphthalenol, nonyl- is expected to exist in equilibrium with its keto tautomer, 1,2-dihydronaphthalen-2-one. wikipedia.org Although the equilibrium heavily favors the aromatic enol (naphthol) form, the presence of a minor keto tautomer can be crucial for certain reaction pathways. wikipedia.orgnih.gov

This keto-enol tautomerism is fundamental to reactions such as the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine. wikipedia.org The reactivity of the keto form, though present in small concentrations, provides a distinct mechanistic pathway that is not available to the enol form directly. The specific equilibrium constant for 2-Naphthalenol, nonyl- has not been experimentally determined, but it is a critical factor in understanding its complete reactivity profile.

Catalytic Transformations and Mechanistic Insights

The 2-naphthol moiety is a versatile substrate in a variety of catalytic transformations. A significant area of research has been the enantioselective oxidative coupling of 2-naphthol derivatives to produce axially chiral 1,1'-bi-2-naphthol (B31242) (BINOL) compounds. wikipedia.org These reactions often employ metal catalysts to control the stereochemistry of the coupling.

Another important catalytic transformation is the asymmetric dearomatization of 2-naphthols. nih.gov This process converts the planar aromatic system into a three-dimensional structure, often creating a chiral center. For example, enantioselective hydroxylative dearomatization can be achieved using chiral catalysts to yield substituted ortho-quinols. nih.gov While these methodologies have been applied to a range of substituted 2-naphthols, specific applications and mechanistic studies involving 2-Naphthalenol, nonyl- as the substrate are not prevalent in the literature. The long, flexible nonyl chain could present unique challenges or opportunities in catalyst design and stereocontrol.

Intermolecular Interactions and Hydrogen Bonding Effects on Reactivity

The chemical and physical behavior of 2-Naphthalenol, nonyl- is significantly influenced by non-covalent interactions. The hydroxyl group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and an acceptor. nih.gov These interactions with solvent molecules or other reagents can affect reactivity by altering the electron density of the hydroxyl group or by stabilizing transition states.

Derivatization Strategies for Functionalization and Analytical Enhancement

Approaches for Structural Modification

Structural modification of 2-Naphthalenol, nonyl- is achieved by targeting the hydroxyl group or the naphthol ring system. These reactions introduce new functional groups, thereby altering the molecule's properties for potential use as a chemical intermediate or functional product.

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for modifying the phenolic hydroxyl group or the aromatic ring of 2-Naphthalenol, nonyl-.

O-Alkylation and O-Acylation: The hydroxyl group can be readily converted into an ether or an ester. O-alkylation typically involves reacting the corresponding sodium or potassium naphthoxide with an alkyl halide (e.g., methyl iodide) to form an ether. O-acylation involves the reaction with acylating agents like acid chlorides or anhydrides in the presence of a base to form phenolic esters. These reactions effectively "mask" the hydroxyl group, changing its polarity and reactivity. rsc.org

C-Alkylation and C-Acylation (Friedel-Crafts Reactions): The electron-rich naphthol ring is susceptible to electrophilic aromatic substitution. nih.gov Friedel-Crafts alkylation can introduce an additional alkyl group onto the ring using an alkyl halide and a Lewis acid catalyst. Similarly, Friedel-Crafts acylation introduces a ketone moiety using an acyl chloride or anhydride with a Lewis acid catalyst. labinsights.nl The position of substitution on the ring is directed by the activating hydroxyl group and the existing nonyl group. For 2-naphthol (B1666908), electrophilic attack is strongly favored at the C-1 position. chempedia.infofardapaper.ir

Table 1: Alkylation and Acylation Reactions

| Reaction Type | Reagent Examples | Catalyst | Typical Product |

| O-Alkylation | Methyl Iodide (CH₃I) | Base (e.g., NaH) | 2-methoxy-nonyl-naphthalene |

| O-Acylation | Acetic Anhydride ((CH₃CO)₂O) | Base (e.g., Pyridine) | nonyl-2-naphthyl acetate |

| C-Alkylation | tert-Butyl chloride ((CH₃)₃CCl) | Lewis Acid (e.g., AlCl₃) | 1-tert-butyl-nonyl-2-naphthol |

| C-Acylation | Acetyl chloride (CH₃COCl) | Lewis Acid (e.g., AlCl₃) | 1-acetyl-nonyl-2-naphthol |

Halogenation and Nitrosylation

Introducing halogen or nitroso groups onto the aromatic ring can significantly alter the electronic properties and reactivity of 2-Naphthalenol, nonyl-.

Halogenation: As an activated aromatic system, the naphthol ring readily undergoes electrophilic halogenation (chlorination, bromination). The reaction of 2-naphthol with reagents like bromine (Br₂) or (diacetoxyiodo)benzene (PIDA) in the presence of a Lewis acid like aluminum bromide (AlBr₃) leads to regioselective substitution, primarily at the C-1 position to yield 1-bromo-2-naphthol derivatives. researchgate.net The presence of the nonyl group may influence the reaction rate but the directing effect of the powerful hydroxyl group is expected to dominate. researchgate.netdocbrown.info

Nitrosylation: Phenols and naphthols react with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid, to form nitroso compounds. For 2-Naphthalenol, nonyl-, this electrophilic substitution reaction is expected to occur at the C-1 position, yielding 1-nitroso-nonyl-2-naphthol. The resulting nitroso-naphthol can exist in tautomeric equilibrium with a quinone-oxime form. fishersci.ca

Table 2: Halogenation and Nitrosylation Reactions

| Reaction Type | Reagent Examples | Conditions | Typical Product |

| Bromination | Bromine (Br₂) | Lewis Acid (e.g., AlBr₃) | 1-bromo-nonyl-2-naphthol |

| Chlorination | PIDA / AlCl₃ | Dichloromethane | 1-chloro-nonyl-2-naphthol |

| Nitrosylation | Sodium Nitrite (NaNO₂) / HCl | Aqueous, low temperature | 1-nitroso-nonyl-2-naphthol |

Carbonation Reactions

The introduction of a carboxylic acid group onto the naphthol ring is a key transformation, often achieved via the Kolbe-Schmitt reaction. This reaction involves the carboxylation of the corresponding naphthoxide ion with carbon dioxide under pressure and elevated temperature. For 2-naphthol, the position of carboxylation is sensitive to the reaction conditions and the counter-ion. This method can be used to synthesize hydroxy-naphthalenecarboxylic acid derivatives from 2-Naphthalenol, nonyl-, which are valuable intermediates.

Derivatization for Chromatographic and Spectrometric Analysis

Derivatization is a crucial step in the analysis of phenolic compounds like 2-Naphthalenol, nonyl- by gas chromatography (GC). The process aims to increase the volatility and thermal stability of the analyte while reducing its polarity, leading to improved peak shape, resolution, and sensitivity. researchgate.netchromastore.com.br

Silylation Techniques

Silylation is one of the most common derivatization techniques for compounds containing active hydrogen atoms, such as the hydroxyl group in 2-Naphthalenol, nonyl-. nih.gov The reaction replaces the acidic proton of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This conversion into a silyl ether blocks hydrogen bonding, reduces polarity, and increases volatility, making the derivative highly suitable for GC and GC-Mass Spectrometry (GC-MS) analysis. researchgate.net

Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Reactions are typically fast and quantitative, often accelerated by solvents like acetone (B3395972) or catalysts such as trimethylchlorosilane (TMCS). nih.gov

Table 3: Common Silylating Agents for Phenolic Hydroxyl Groups

| Reagent Abbreviation | Full Chemical Name | Key Features |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Highly reactive; volatile byproducts are non-interfering. |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Most volatile TMS-amide; provides excellent chromatographic results. |

| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating agents to increase reactivity. |

Perfluoroacylation Protocols

Perfluoroacylation is another powerful derivatization strategy that converts the hydroxyl group into a perfluoroacyl ester. This is achieved by reacting 2-Naphthalenol, nonyl- with a perfluorinated acid anhydride, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA). sigmaaldrich.comgcms.cz

These reactions are typically performed in an organic solvent, sometimes with a basic catalyst to facilitate the reaction. The resulting derivatives are significantly more volatile and thermally stable. A key advantage of this technique is the introduction of multiple fluorine atoms into the molecule, which makes the derivative highly sensitive to electron capture detection (ECD), a very sensitive detector for halogenated compounds. sigmaaldrich.com This allows for trace-level quantification of 2-Naphthalenol, nonyl-. nih.gov

Table 4: Common Perfluoroacylating Agents

| Reagent Abbreviation | Full Chemical Name | Primary Use |

| TFAA | Trifluoroacetic Anhydride | Forms stable, volatile derivatives for GC-FID or GC-ECD. |

| PFPA | Pentafluoropropionic Anhydride | Creates derivatives for high-sensitivity analysis by GC-ECD. |

| HFBA | Heptafluorobutyric Anhydride | Provides derivatives with the highest sensitivity for ECD. sigmaaldrich.com |

Methyloxime Derivative Formation

The derivatization of 2-Naphthalenol, nonyl- through the formation of a methyloxime derivative is a strategic approach employed in analytical chemistry to enhance the compound's suitability for analysis, particularly by gas chromatography (GC). This process involves the reaction of the carbonyl group of the keto tautomer of 2-Naphthalenol, nonyl- with a methoxylamine reagent. While 2-Naphthalenol, nonyl- primarily exists in its phenol (B47542) form, it can exhibit tautomerism, resulting in a small amount of the keto form, which possesses a reactive carbonyl group.

The formation of the methyloxime derivative serves multiple purposes. Primarily, it increases the volatility and thermal stability of the analyte, which are crucial properties for successful GC analysis. By converting the polar hydroxyl group into a less polar methyloxime group, intermolecular hydrogen bonding is reduced, leading to a lower boiling point and improved chromatographic peak shape. This derivatization also enhances the mass spectral characteristics of the compound, often leading to the formation of specific and high-intensity ion peaks that are beneficial for quantification and identification by mass spectrometry (MS).

Common reagents used for this derivatization include O-methylhydroxylamine hydrochloride. The reaction is typically carried out in a suitable solvent, and a catalyst may be employed to facilitate the reaction. The resulting methyloxime derivative of 2-Naphthalenol, nonyl- is more amenable to separation and detection by GC-MS, allowing for lower detection limits and improved accuracy in complex matrices.

Optimization of Derivatization Conditions (e.g., Catalysts, Solvents, Temperature)

The efficiency and success of the derivatization of 2-Naphthalenol, nonyl-, whether through methyloxime formation or other methods like silylation or acylation, are highly dependent on the reaction conditions. The optimization of these conditions, including the choice of catalysts, solvents, and reaction temperature, is critical to ensure a complete and reproducible reaction, leading to accurate and reliable analytical results.

Catalysts:

Catalysts are often employed to increase the rate and efficiency of derivatization reactions. For silylation reactions, which are common for phenolic compounds, catalysts like trimethylchlorosilane (TMCS) can be added to stronger silylating reagents to improve the derivatization of sterically hindered hydroxyl groups. phenomenex.com Other common catalysts for various derivatization reactions include trifluoroacetic acid, hydrogen chloride, potassium acetate, piperidine, and pyridine. Pyridine, for instance, can enhance the leaving capacity of the active hydrogen from a phenol, thereby promoting the reaction. phenomenex.com In the context of forming derivatives of triterpenoids, which also possess hydroxyl groups, K2CO3 has been used as a catalyst to achieve higher reaction efficiency. nih.gov

Solvents:

The choice of solvent is crucial as it can significantly influence the reaction rate. acs.orgnih.govresearchgate.net For silylation reactions of phenolic compounds, aprotic solvents are generally preferred because protic solvents (like alcohols or water) can react with the silylating reagent. phenomenex.com Studies have shown that the reaction rate for the silylation of alkylphenols is fastest in acetone, with the reaction completing quantitatively within 15 seconds at room temperature. acs.orgnih.govresearchgate.net In contrast, the same reaction can take over an hour in other solvents like ethyl acetate, dichloromethane, or hexane. acs.orgresearchgate.net For mixed solvent systems, a high acetone content (greater than 60% v/v) maintains a rapid reaction rate. acs.orgnih.gov

Temperature:

Temperature plays a significant role in the kinetics of the derivatization reaction. While some reactions, such as the silylation of phenols in acetone, can proceed rapidly at room temperature acs.orgnih.govresearchgate.net, others may require elevated temperatures to proceed to completion in a reasonable timeframe. For instance, the derivatization of nonylphenol has been carried out at 60°C for 30 minutes using trifluoroacetic acid. scielo.org.za It is essential to find a balance, as excessively high temperatures or long reaction times might lead to the degradation of the analyte or the derivative. scielo.org.za The optimal temperature is therefore dependent on the specific derivatization reagent, the analyte, and the solvent system used.

The interplay of these factors is highlighted in the following interactive data table, which summarizes various derivatization conditions for phenolic compounds, providing a reference for the potential optimization for 2-Naphthalenol, nonyl-.

| Analyte Group | Derivatization Reagent | Catalyst/Base | Solvent | Temperature | Time | Reference |

| Alkylphenols | Pentafluoropyridine | Phase-transfer catalyst | Biphasic system | Optimized | Optimized | nih.gov |

| Phenols | Pentafluoropyridine | - | Solid-phase (Oasis MAX) | Optimized | Optimized | researchgate.net |

| Alkylphenols, Bisphenol A | Dansyl chloride | NaHCO3 | - | Room Temperature | 1 hour | researchgate.net |

| Phenols, Alcohols, etc. | Silylating reagents (e.g., BSTFA) | TMCS, Pyridine | Aprotic solvents | Varies | Varies | phenomenex.com |

| Nonylphenol, Bisphenol A | Trifluoroacetic acid (TFAA) | - | - | 60°C | 30 minutes | scielo.org.za |

| Alkylphenols, Chlorophenols, Bisphenol A | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 1% TMCS | Acetone | Room Temperature | 15 seconds | acs.orgnih.govresearchgate.net |

| 1-Naphthol (B170400), 2-Naphthol | Acetic anhydride | NaOH | n-hexane | Room Temperature | 10 minutes (after incubation) | oup.com |

Table 1. Summary of Derivatization Conditions for Phenolic Compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups. When coupled with an Attenuated Total Reflectance (ATR) accessory, it allows for the analysis of solid or liquid samples with minimal preparation. The spectrum of 2-Naphthalenol, nonyl- is expected to be dominated by features from the hydroxyl group, the naphthalene (B1677914) ring, and the nonyl side chain.

The key vibrational modes for 2-Naphthalenol, nonyl- would include:

O-H Stretch: A strong, broad absorption band typically appears in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. Its broadness is indicative of hydrogen bonding.

Aromatic C-H Stretch: These signals appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).

Aliphatic C-H Stretch: The nonyl group would produce strong absorptions just below 3000 cm⁻¹, specifically in the 2850-2960 cm⁻¹ range, corresponding to the symmetric and asymmetric stretching of CH₂, and CH₃ groups.

Aromatic C=C Stretch: A series of sharp to medium peaks in the 1450-1650 cm⁻¹ region are characteristic of the naphthalene ring system. youtube.com

C-O Stretch: The stretching vibration of the C-O bond of the hydroxyl group is expected in the 1200-1270 cm⁻¹ range.

Out-of-Plane C-H Bending: Strong bands in the 700-900 cm⁻¹ region provide information about the substitution pattern of the aromatic ring. For instance, the IR spectrum of 2-naphthol (B1666908) shows characteristic bands at 844, 814, and 742 cm⁻¹. researchgate.net

Table 1: Representative FT-IR/ATR Peak Assignments for 2-Naphthalenol and Expected Contributions from the Nonyl Group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment (2-Naphthalenol) | Expected Contribution from Nonyl Group |

|---|---|---|---|

| ~3300 | Strong, Broad | O-H Stretch | - |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | - |

| - | Strong | - | Aliphatic C-H Stretch (~2960-2850 cm⁻¹) |

| 1650-1450 | Medium-Strong | Aromatic C=C Ring Stretch | - |

| ~1270 | Strong | C-O Stretch | - |

| 900-700 | Strong | Aromatic C-H Out-of-Plane Bend | - |

Raman spectroscopy is complementary to FT-IR, as it detects molecular vibrations that result in a change in polarizability. Non-polar bonds and symmetric vibrations often produce strong Raman signals. For 2-Naphthalenol, nonyl-, Raman spectroscopy would be particularly effective at characterizing the aromatic ring and the carbon backbone of the nonyl chain.

Key expected Raman signals include:

Aromatic Ring Vibrations: The naphthalene ring would produce strong, sharp signals. A very strong band around 1380 cm⁻¹ is often attributed to C-C and C-O stretching vibrations in 2-naphthol. researchgate.net

Aliphatic C-C and C-H Vibrations: The nonyl group would contribute to the spectrum with C-H bending modes (~1440-1460 cm⁻¹) and C-C stretching modes.

Symmetric "Breathing" Modes: The entire aromatic ring system can vibrate symmetrically, giving rise to particularly intense Raman bands.

UV near-resonance Raman (UVRR) spectroscopy could further be used to enhance signals associated with the electronic transitions of the naphthol chromophore. nih.gov

Table 2: Representative Raman Peak Assignments for 2-Naphthalenol and Expected Contributions from the Nonyl Group.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment (2-Naphthalenol) researchgate.netresearchgate.net | Expected Contribution from Nonyl Group |

|---|---|---|---|

| ~3060 | Medium | Aromatic C-H Stretch | - |

| - | Medium-Strong | - | Aliphatic C-H Stretch (~2900 cm⁻¹) |

| ~1620 | Medium | Aromatic C=C Stretch | - |

| ~1380 | Strong | Aromatic Ring Vibration (C-C/C-O Stretch) | - |

| ~766 | Strong | Aromatic Ring Breathing/Deformation | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

Variable Temperature (VT) NMR is employed to study dynamic processes within a molecule or to simplify complex spectra. ox.ac.uk For 2-Naphthalenol, nonyl-, VT-NMR could be utilized to investigate:

Hindered Rotation: The rotation around the bond connecting the nonyl group to the naphthalene ring might be hindered. At low temperatures, this could lead to the appearance of distinct signals for atoms that are equivalent at room temperature.

Hydrogen Bonding Dynamics: The chemical shift of the hydroxyl proton is often temperature-dependent. nih.gov A VT-NMR study can provide information on the strength and nature of intermolecular hydrogen bonding by observing the change in the hydroxyl proton's chemical shift as a function of temperature. nih.gov At higher temperatures, proton exchange rates increase, which can lead to signal broadening or sharpening.

Two-dimensional (2D) NMR techniques are essential for resolving complex spectra and establishing connectivity between atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable as it maps direct, one-bond correlations between protons (¹H) and the carbons (¹³C) they are attached to. nih.govlibretexts.org This allows for unambiguous assignment of the ¹H and ¹³C signals.

For 2-Naphthalenol, nonyl-, an HSQC spectrum would show:

Aromatic Region: Cross-peaks connecting each aromatic proton to its corresponding aromatic carbon.

Aliphatic Region: A series of cross-peaks corresponding to the CH₂ and CH₃ groups of the nonyl chain, allowing for a step-by-step assignment along the alkyl chain.

Absence of Signals: Carbons with no attached protons (quaternary carbons), such as the carbon bearing the hydroxyl group and the ring-junction carbons, will not show a cross-peak in the HSQC spectrum. libretexts.org

Table 3: Predicted ¹H-¹³C HSQC Correlations for 2-Naphthalenol, nonyl-. (Note: Chemical shifts are estimates based on 2-naphthol and standard aliphatic values. The exact position of the nonyl group on the ring would alter aromatic shifts.)

| Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Assignment |

|---|---|---|

| 7.8-7.1 | 135-109 | Aromatic C-H |

| ~2.8 | ~35 | Naphthyl-CH₂ (Benzylic) |

| ~1.6 | ~32 | Naphthyl-CH₂-CH₂ |

| ~1.3 | ~29 | -(CH₂)₆- |

| 0.9 | ~14 | -CH₃ |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For 2-Naphthalenol, nonyl- (Molecular Formula: C₁₉H₂₆O), the expected monoisotopic mass is approximately 270.1984 Da. uni.lu

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a prominent peak corresponding to the molecular ion (M⁺˙) would be expected at m/z ≈ 270.

Fragmentation Pattern: The most characteristic fragmentation would likely involve the nonyl side chain. A significant peak would be expected from benzylic cleavage, resulting in the loss of a C₈H₁₇ radical to form a highly stable naphthyl-CH₂⁺ fragment at m/z = 155. Another prominent fragmentation pathway would be a McLafferty rearrangement if the nonyl group is attached at a suitable position. Further fragmentation of the naphthalene ring system would also occur, though typically resulting in less intense ions.

Table 4: Predicted Mass Spectrometry Fragments for 2-Naphthalenol, nonyl-.

| Predicted m/z | Ion Structure/Fragment Lost |

|---|---|

| 270 | [M]⁺˙ (Molecular Ion) |

| 157 | [M - C₈H₁₇]⁺ (Benzylic cleavage) |

| 144 | [Naphthol]⁺˙ (Loss of nonyl group) |

| 115 | [Naphthol - CO - H]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. In a typical GC-MS analysis, the sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification.

While GC-MS has been extensively used to analyze related compounds such as isomeric nonylphenols and the parent compound 2-naphthol, specific studies detailing the GC retention time, elution order of isomers, and mass spectral fragmentation patterns of 2-Naphthalenol, nonyl- are not present in the reviewed literature. For instance, the analysis of technical nonylphenol mixtures often shows a complex chromatogram with numerous co-eluting isomers, each with distinct mass spectra that can be used for classification based on the alkyl chain's branching structure. However, no such detailed data has been published for nonyl-substituted naphthalenols.

Table 1: GC-MS Parameters for Analysis of Related Naphthol Compounds

| Parameter | Setting for 2-Naphthol Analysis | Reference |

|---|---|---|

| Column | HP-5ms Ultra Inert (30 m × 0.25 mm ID, 0.25-µm film) | |

| Carrier Gas | Helium | |

| Injection Mode | Splitless | |

| Ionization Mode | Electron Impact (EI) | |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |

This table represents typical conditions for related compounds, as specific data for 2-Naphthalenol, nonyl- is unavailable.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. This precision helps to distinguish between compounds with the same nominal mass but different chemical formulas.

The application of HRMS, often coupled with liquid chromatography (LC-HRMS), has been crucial in environmental and food analysis for identifying and quantifying various contaminants. For example, LC-HRMS has been utilized for the trace determination of octylphenol (B599344) and nonylphenol in water samples. Despite its utility, specific HRMS studies focused on the accurate mass measurement or formula determination of 2-Naphthalenol, nonyl- isomers have not been identified in the scientific literature.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF MS)

MALDI-ToF MS is a soft ionization technique primarily used for the analysis of large, non-volatile molecules like proteins, polymers, and polysaccharides. The analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation.

While MALDI-ToF MS has been adapted for smaller molecules, and even for low molecular weight alkylphenol ethoxylates by using specific matrices to avoid interference in the low-mass range, there is no available research demonstrating its use for the characterization of 2-Naphthalenol, nonyl-. The technique's suitability would depend on finding an appropriate matrix and ionization conditions for this specific alkylated naphthalenol.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique used for determining the elemental and isotopic composition of a sample. It is not used for characterizing the molecular structure of organic compounds like 2-Naphthalenol, nonyl-. Instead, it is employed to detect and quantify trace and ultra-trace metals within a sample matrix. For example, ICP-MS is used to monitor for the presence of metallic impurities in petroleum fractions such as naphtha. Therefore, this technique is not applicable to the structural or molecular characterization of the title compound.

X-ray Diffraction (XRD) and Crystallography

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) involves directing an X-ray beam at a single, high-quality crystal. The resulting diffraction pattern is used to construct a model of the electron density, from which the precise atomic positions in the crystal lattice can be determined. This provides unambiguous structural elucidation.

A search of crystallographic databases and scientific literature yielded no results for single-crystal X-ray diffraction studies performed on 2-Naphthalenol, nonyl-. Consequently, no data on its crystal system, space group, unit cell dimensions, or specific molecular structure (bond lengths and angles) derived from this technique is available.

Powder X-ray Diffraction for Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It provides information on the crystalline phases present in a sample, unit cell parameters, and crystal purity. While SCXRD requires a single, perfect crystal, PXRD can be performed on a fine powder.

As with single-crystal analysis, there is no published research available that utilizes powder XRD for the phase analysis or characterization of 2-Naphthalenol, nonyl-. Therefore, no PXRD patterns or related phase data are available for this compound.

Electronic Spectroscopy

Electronic spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, is fundamental in elucidating the electronic structure and photophysical properties of "2-Naphthalenol, nonyl-". While specific experimental data for the nonyl- derivative is not extensively documented in publicly accessible literature, the well-characterized parent compound, 2-naphthalenol (also known as 2-naphthol), provides a robust foundation for understanding its electronic behavior. The presence of the nonyl- group, an alkyl substituent, is expected to induce subtle modifications to the electronic spectra of the 2-naphthalenol chromophore.

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals upon absorption of ultraviolet or visible light. For 2-naphthalenol, the absorption spectrum is characterized by distinct bands arising from π-π* transitions within the naphthalene ring system. The introduction of a nonyl- group is not anticipated to significantly alter the primary absorption maxima, as alkyl groups are not strong chromophores and have a minimal electronic effect on the aromatic system. However, minor bathochromic (red) or hypsochromic (blue) shifts may be observed, along with potential changes in molar absorptivity.

The UV-Vis spectrum of 2-naphthalenol is pH-dependent due to the phenolic hydroxyl group. In acidic or neutral solutions, the spectrum corresponds to the protonated form, while in alkaline solutions, the deprotonated naphtholate species exhibits a red-shifted absorption maximum. This behavior is expected to be retained in "2-Naphthalenol, nonyl-".

Table 1: Representative UV-Vis Absorption Maxima for 2-Naphthalenol

| Species | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions |

|---|---|---|---|

| 2-Naphthalenol (ArOH) | ~330 nm | Data not specified | Aqueous solution |

Note: The above data is for the parent compound, 2-naphthalenol. Specific values for "2-Naphthalenol, nonyl-" may vary slightly.

Fluorescence spectroscopy provides information about the electronic excited states of a molecule. 2-Naphthalenol is known to be fluorescent, with its emission properties also being sensitive to the surrounding environment and pH. aatbio.com The nonyl- substituent in "2-Naphthalenol, nonyl-" is likely to influence the fluorescence quantum yield and lifetime due to its effect on the molecule's solubility and potential to alter non-radiative decay pathways.

The fluorescence of 2-naphthalenol is quenched in the presence of certain ions and molecules, a property that can be exploited in sensing applications. researchgate.net The long alkyl chain of the nonyl- derivative could enhance its incorporation into non-polar environments, such as micelles or membranes, potentially modulating its fluorescence behavior in such systems.

Table 2: Photophysical Properties of 2-Naphthalenol

| Property | Value | Conditions |

|---|---|---|

| Excitation Peak | 331 nm | Not specified |

Note: This data is for the parent compound, 2-naphthalenol. aatbio.com The nonyl- group may cause slight shifts in these wavelengths.

Advanced Imaging Techniques (e.g., Electron Microscopy)

In studies of related functionalized naphthalene compounds, TEM has been used to confirm that the structure of nanoparticles remains unchanged after surface modification. mdpi.com SEM images have been employed to reveal the morphology of assemblies of naphthalene diimides, showing different types of structures like ribbon-like formations. These examples highlight the potential of electron microscopy to provide nanoscale and microscale structural information on how "2-Naphthalenol, nonyl-" organizes in the solid state or when integrated into composite materials.

In Situ and Operando Spectroscopic Investigations

In situ and operando spectroscopy are powerful methodologies for studying materials under real-time reaction or operating conditions. While specific in situ or operando studies focused on "2-Naphthalenol, nonyl-" are not documented, the techniques are highly relevant for understanding its potential applications. For example, in catalytic processes, in situ spectroscopic probes such as Infrared (IR), Raman, and UV-Vis can be used to monitor the transformation of related phenolic compounds in real time. ou.edu

Such studies could provide insights into reaction mechanisms, the identification of transient intermediates, and the kinetics of processes involving "2-Naphthalenol, nonyl-". For instance, in situ ATR-IR spectroscopy has been successfully used to follow the hydrogenation of phenols. ou.edu Similarly, in situ techniques could be applied to study the environmental degradation of "2-Naphthalenol, nonyl-" or its interactions with other molecules in complex matrices. The application of these advanced spectroscopic methods would be a crucial next step in fully characterizing the behavior and reactivity of this compound in dynamic systems.

Theoretical and Computational Chemistry Studies

Computational Studies of Reaction Mechanisms and EnergeticsNo computational studies on the reaction mechanisms or energetics involving 2-Naphthalenol, nonyl- have been found in the scientific literature.

Transition State Characterization

In computational chemistry, the characterization of a transition state is crucial for understanding the mechanism and kinetics of a chemical reaction. For a hypothetical reaction involving 2-Naphthalenol, nonyl-, density functional theory (DFT) would be a primary tool. Scientists would first propose a reaction pathway and then locate the stationary points on the potential energy surface, which include the reactants, products, and any intermediates or transition states.

A transition state is a first-order saddle point on this surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. To confirm a calculated structure as a true transition state, a frequency calculation is performed. The presence of a single imaginary frequency in the vibrational spectrum is the definitive characteristic of a transition state, with the corresponding vibrational mode representing the motion of the atoms along the reaction coordinate. The energy of this transition state is then used to calculate the activation energy of the reaction.

Gibbs Free Energy Calculations

The spontaneity of a chemical process at constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). This value is calculated using the equation ΔG = ΔH - TΔS, where ΔH is the change in enthalpy, T is the temperature, and ΔS is the change in entropy. A negative ΔG indicates a spontaneous process.

Molecular Modeling of Intermolecular Interactions and Aggregation (e.g., Dimerization)

The nonyl group attached to the 2-naphthalenol core would significantly influence its intermolecular interactions and aggregation behavior due to its hydrophobic nature. Molecular modeling techniques, particularly molecular dynamics (MD) simulations, are well-suited to study these phenomena.

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for the prediction of various spectroscopic properties, which can aid in the interpretation of experimental spectra. For 2-Naphthalenol, nonyl-, methods like time-dependent density functional theory (TD-DFT) could be used to predict its UV-Vis absorption spectrum. These calculations would identify the electronic transitions responsible for the absorption bands.

Similarly, the vibrational spectra (Infrared and Raman) can be calculated by performing frequency calculations on the optimized geometry of the molecule. The resulting vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the structure of the compound. For 2-Naphthalenol, DFT has been used to calculate its vibrational spectra. Nuclear magnetic resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework.

Simulation of Solvent Effects (e.g., PCM Model)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can account for these effects in computational calculations. In the PCM approach, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute and the solvent polarize each other, and this interaction is incorporated into the quantum mechanical calculation.

Applications of 2 Naphthalenol, Nonyl in Materials Science and Industrial Processes

Non-Linear Optical (NLO) Materials Development

Organic molecules with extended π-conjugated systems, such as 2-naphthalenol, are of significant interest in the field of non-linear optics (NLO) due to their potential for large second-order optical nonlinearities. These materials can manipulate the phase, frequency, and amplitude of light, making them crucial for applications in optical communications, data storage, and signal processing. The incorporation of a nonyl group onto the 2-naphthalenol structure can influence the NLO properties by affecting the molecule's electronic distribution and crystal packing. While specific research on the NLO properties of 2-Naphthalenol, nonyl- is not extensively documented, the principles of molecular engineering of NLO materials suggest that the alkyl chain could be used to optimize the material's solubility and thermal stability, which are critical for the fabrication of NLO devices.

Components in Dye and Pigment Industries

2-Naphthol (B1666908) is a well-established precursor in the synthesis of azo dyes, which constitute a significant class of synthetic colorants used in the textile, leather, and paper industries. repec.org The synthesis involves the coupling of a diazonium salt with 2-naphthol. The nonyl- derivative of 2-naphthalenol can also be utilized in this context. The presence of the long alkyl nonyl chain can be expected to modify the properties of the resulting dye, such as its solubility in different media and its fastness properties (resistance to fading). For instance, the increased lipophilicity due to the nonyl group could enhance the dye's affinity for synthetic fibers and improve its resistance to washing.

Role in Advanced Catalysis (e.g., Ligand Synthesis)

Derivatives of 2-naphthol are pivotal in the field of asymmetric catalysis, where they are used to synthesize chiral ligands for metal-catalyzed reactions. These ligands can induce stereoselectivity, leading to the preferential formation of one enantiomer of a chiral product. The hydroxyl group of 2-naphthalenol, nonyl- can be a coordination site for a metal center, and the bulky naphthalene (B1677914) ring, along with the flexible nonyl chain, can create a specific chiral environment around the catalytic site. The nonyl group can influence the steric and electronic properties of the ligand, thereby affecting the efficiency and selectivity of the catalyst. While direct applications of 2-Naphthalenol, nonyl- in catalysis are not widely reported, its structural similarity to other effective ligands suggests its potential in the development of novel catalysts.

Integration in Optoelectronic Devices

Organic semiconductors are a class of materials that are being explored for use in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Naphthalene-based compounds are known to possess semiconducting properties due to their conjugated π-electron systems. The introduction of a nonyl group to the 2-naphthalenol core could be a strategy to tune the material's electronic properties, such as its charge carrier mobility and energy levels (HOMO/LUMO). Furthermore, the nonyl chain can improve the processability of the material, making it more soluble in organic solvents and facilitating its deposition into thin films, a critical step in device fabrication.

Utilization in Polymer and Resin Manufacturing

Nonylphenol, a related compound, is extensively used as a modifier in epoxy resins, where it acts as a curing accelerator and improves the flexibility of the cured product. patsnap.com Similarly, 2-Naphthalenol, nonyl- can be incorporated into polymer and resin formulations. The hydroxyl group can react with other monomers to become part of the polymer backbone, while the nonyl and naphthalene groups can impart desirable properties such as increased hydrophobicity, improved thermal stability, and enhanced mechanical strength. Naphthalene-containing polymers are known for their high glass transition temperatures and low moisture absorption, making them suitable for applications in electronics and advanced composites. google.com

Applications in Industrial Lubricants and Antioxidants

Alkylated aromatic compounds are widely used as additives in industrial lubricants to enhance their performance and lifespan. mdpi.com Specifically, alkylated naphthalenes and alkylated phenyl-alpha-naphthylamines are known for their excellent high-temperature antioxidant properties. sylzyhg.com They function by scavenging free radicals that are formed during the oxidation of the lubricant, thereby preventing its degradation. The nonyl group in 2-Naphthalenol, nonyl- would enhance its solubility in lubricant base oils, allowing it to function effectively as an antioxidant. The naphthalene ring provides a stable aromatic system that can delocalize the radical, making the antioxidant more effective.

| Property | Benefit in Lubricants |

| Alkylated Naphthalene Structure | High thermal and oxidative stability |

| Nonyl Group | Improved solubility in base oils |

| Phenolic Hydroxyl Group | Radical scavenging activity |

Environmental Fate and Transformation of 2 Naphthalenol, Nonyl

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms and their enzymes, is a primary mechanism for the removal of many organic pollutants from the environment. The biodegradability of 2-Naphthalenol, nonyl- will be dependent on the ability of microbial populations to metabolize both the naphthalene (B1677914) ring and the nonyl side chain.

The microbial transformation of 2-Naphthalenol, nonyl- is likely to involve initial attacks on either the aromatic rings or the alkyl side chain. The presence of a long, branched alkyl chain, as is common in technical nonylphenol, can significantly hinder biodegradation.

Studies on nonylphenol have shown that its degradation is often incomplete, leading to the accumulation of more persistent and estrogenic metabolites. Aerobic conditions generally favor the biotransformation of alkylphenols and their ethoxylates compared to anaerobic conditions.

For the naphthalene moiety, numerous microorganisms are known to degrade naphthalene and its derivatives. The degradation of 2-naphthol (B1666908) has also been documented. For example, a combination of the fungus Aspergillus niger and the bacterium Bacillus subtilis has been shown to enhance the degradation of 2-naphthol, with identified metabolites including 1,2-naphthalene-diol and 1,2-naphthoquinone (B1664529). The initial degradation of 2-naphthol by Aspergillus niger produced these metabolites, which were then further degraded by Bacillus subtilis.

The degradation of 2-Naphthalenol, nonyl- would likely proceed through similar initial hydroxylation steps on the naphthalene ring, followed by ring cleavage. The degradation of the nonyl chain could occur through omega- and beta-oxidation.

Table 2: Microbial Degradation of Related Compounds

| Compound | Microorganism(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Naphthol | Aspergillus niger and Bacillus subtilis | Enhanced degradation efficiency; metabolites included 1,2-naphthalene-diol and 1,2-naphthoquinone. | |

| Nonylphenol | Mixed microbial cultures | Degradation is often incomplete, leading to persistent metabolites. Aerobic degradation is more effective than anaerobic. |

The enzymatic degradation of 2-Naphthalenol, nonyl- would involve specific enzymes that can catalyze the breakdown of its aromatic and aliphatic components. Laccases and monooxygenases are key enzymes in the degradation of phenolic compounds and aromatic hydrocarbons.

While specific enzymatic studies on 2-Naphthalenol, nonyl- are not available, research on related compounds provides insights. For instance, toluene (B28343) 4-monooxygenase (T4MO) has been used for the conversion of naphthalene to 2-naphthol. This suggests that monooxygenases could be involved in the initial hydroxylation of the naphthalene ring of 2-Naphthalenol, nonyl-.

The degradation of the nonyl chain would likely be initiated by enzymes such as alkane monooxygenases, which are responsible for the initial oxidation of alkyl chains. The branching of the nonyl group can significantly affect the efficiency of these enzymes.

Sorption Behavior in Environmental Matrices

The sorption of a chemical to soil and sediment is a key process that influences its mobility, bioavailability, and persistence in the environment. The organic carbon-water (B12546825) partition coefficient (Koc) is a common measure of a chemical's tendency to adsorb to organic matter in these matrices.

Due to the absence of specific studies on the sorption of 2-Naphthalenol, nonyl-, data from its structural analogs are used to estimate its behavior. For 4-nonylphenol (B119669), a compound with the same nonyl side chain, the logarithm of the organic carbon-water partition coefficient (log Koc) has been determined to be 3.97 nih.gov. This value indicates a significant tendency for nonylphenol to sorb to organic matter in soil and sediment, suggesting limited mobility in the aqueous phase. The sorption process for 4-nonylphenol in terrestrial soils has been observed to reach apparent equilibrium within 20 hours nih.gov.

The sorption behavior is also influenced by the structure of the sorbate. For instance, linear 4-n-nonylphenol behaves differently from the branched isomers of 4-nonylphenol nih.gov. The sorption of 4-nonyl[14C]phenol resulted in linearly fitted isotherms, allowing for the calculation of sorption partition coefficients (Kp) nih.gov.

The table below summarizes the sorption data for 4-nonylphenol, which can be used as a proxy for estimating the sorption behavior of 2-Naphthalenol, nonyl-.

Table 1: Sorption Data for 4-Nonylphenol

| Parameter | Value | Reference |

|---|---|---|

| log Koc | 3.97 | nih.gov |

Identification and Characterization of Transformation Products

Biodegradation studies of 2-naphthol have identified several key metabolites. In a study exploring the biodegradation of 2-naphthol, two main metabolites were identified as 1,2-naphthalene-diol and 1,2-naphthoquinone nih.gov. The degradation process was observed to occur in two main phases, with 2-naphthol first being partly degraded by the fungus Aspergillus niger to these labile metabolites, which were then further degraded by the bacterium Bacillus subtilis nih.gov.

Further research on the degradation of 2-naphthol in an aqueous solution using an electro-Fenton system identified a broader range of transformation products. These include naphthalene, benzoic acid, β-naphthoquinone, 1,2-naphthalenedione, and phenol (B47542) mdpi.com. The formation of these products indicates that the degradation of the naphthalenol structure can involve ring cleavage and further oxidation.

The identified transformation products of 2-naphthol are presented in the table below.

Table 2: Identified Transformation Products of 2-Naphthol

| Transformation Product | Analytical Method of Identification | Reference |

|---|---|---|

| 1,2-naphthalene-diol | High-performance liquid chromatography | nih.gov |

| 1,2-naphthoquinone | High-performance liquid chromatography | nih.gov |

| Naphthalene | UPLC-MS-Q-O | mdpi.com |

| Benzoic acid | UPLC-MS-Q-O | mdpi.com |

| β-naphthoquinone | UPLC-MS-Q-O | mdpi.com |

| 1,2-naphthalenedione | UPLC-MS-Q-O | mdpi.com |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| 2-Naphthalenol, nonyl- |

| Nonylphenol |

| 4-Nonylphenol |

| 4-n-Nonylphenol |

| 2-Naphthol |

| 1,2-naphthalene-diol |

| 1,2-naphthoquinone |

| Naphthalene |

| Benzoic acid |

| β-naphthoquinone |

| 1,2-naphthalenedione |

| Phenol |

| Aspergillus niger |

Q & A

Q. What are the recommended methods for synthesizing nonyl derivatives of 2-naphthalenol, and how can reaction efficiency be optimized?

Answer: Nonyl derivatives of 2-naphthalenol can be synthesized via alkylation reactions. A general approach involves:

Alkylation with nonyl halides : React 2-naphthalenol with nonyl bromide or chloride in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C for 6–12 hours .

Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product. Monitor reaction progress via TLC.

Optimization : Adjust solvent polarity, base strength, and reaction time to minimize side products (e.g., dialkylation). Characterization via ¹H NMR and FT-IR confirms substitution at the hydroxyl group .

Q. How can the purity and structural integrity of 2-naphthalenol, nonyl- be validated in synthetic workflows?

Answer: Combine multiple analytical techniques:

Chromatography : HPLC with a C18 column and UV detection at 254 nm to assess purity .

Spectroscopy :

- ¹H NMR : Confirm the presence of the nonyl chain (δ 0.8–1.5 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 6.8–8.2 ppm) .

- FT-IR : Verify O–H stretch disappearance (if alkylated) and C–O–C ether formation (~1250 cm⁻¹) .

Mass spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks and fragmentation patterns .

Q. What are the key challenges in characterizing the solubility and stability of nonyl-2-naphthalenol derivatives?

Answer:

Solubility : Use logP calculations (e.g., ACD/Labs Software) to predict hydrophobicity. Experimentally validate via shake-flask method in water/organic solvent systems .

Stability :

- Assess photodegradation under UV light (λ = 254–365 nm) using HPLC.

- Monitor thermal stability via TGA/DSC to identify decomposition thresholds .

- Acid/base stability: Expose to pH 2–12 buffers and quantify degradation products .

Advanced Research Questions

Q. How can contradictions in reported pKa values for 2-naphthalenol derivatives be resolved experimentally?

Answer:

Potentiometric titration : Perform in a mixed solvent system (e.g., water/dioxane) to measure precise pKa. Use a glass electrode calibrated at 25°C .

UV-Vis spectroscopy : Monitor absorbance changes at varying pH to determine protonation/deprotonation equilibria .

Computational validation : Compare experimental data with DFT calculations (e.g., B3LYP/6-311+G(d,p)) to resolve discrepancies .

Q. What advanced techniques are suitable for studying the environmental fate and degradation pathways of nonyl-2-naphthalenol?

Answer:

Metabolite identification : Use LC-QTOF-MS to detect oxidation products (e.g., quinones) in soil/water matrices .

Isotopic labeling : Incorporate ¹⁴C-labeled nonyl chains to track biodegradation in microbial cultures .

Computational modeling : Apply QSAR models to predict ecotoxicity and bioaccumulation potential .

Q. How can the regioselectivity of electrophilic substitution reactions in nonyl-2-naphthalenol be controlled for material science applications?

Answer:

Directing group strategy : Introduce electron-withdrawing groups (e.g., nitro) at the 1-position to favor substitution at the 4-position .

Catalytic methods : Use Lewis acids (e.g., AlCl₃) to stabilize transition states during nitration or sulfonation .

Kinetic vs. thermodynamic control : Vary reaction temperature and time to isolate intermediates (e.g., 1,4-dinitro derivatives) .

Q. What methodologies are effective for analyzing intermolecular interactions in nonyl-2-naphthalenol crystal structures?

Answer:

Single-crystal X-ray diffraction : Resolve π-π stacking distances (3.4–3.8 Å) and hydrogen-bonding networks (O···H–C) .

Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···O) using CrystalExplorer software .

DFT-D3 calculations : Model dispersion forces to explain packing motifs .

Q. How can computational chemistry predict the reactivity of nonyl-2-naphthalenol in azo coupling reactions?

Answer:

Frontier molecular orbital (FMO) analysis : Calculate HOMO-LUMO gaps to identify reactive sites for diazonium salt attack .

Molecular dynamics (MD) simulations : Model solvent effects (e.g., ethanol/water) on reaction kinetics .

Transition state optimization : Use Gaussian or ORCA software to map energy barriers for coupling at the 1- vs. 3-positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.